3-Methyl-1H-indole-6-sulfonic acid
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Overview
Description
3-Methyl-1H-indole-6-sulfonic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H-indole-6-sulfonic acid typically involves the sulfonation of 3-Methylindole. One common method includes the reaction of 3-Methylindole with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group at the 6th position. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-sulfonation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1H-indole-6-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfonic acid group to a sulfonamide.
Substitution: Electrophilic substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfonic acid derivatives with higher oxidation states.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted indole derivatives depending on the reagent used.
Scientific Research Applications
3-Methyl-1H-indole-6-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with enhanced pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable sulfonic acid group.
Mechanism of Action
The mechanism of action of 3-Methyl-1H-indole-6-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The indole ring can interact with multiple receptors, influencing various biochemical pathways. These interactions can lead to significant biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
3-Methylindole: Lacks the sulfonic acid group, making it less polar and less reactive in certain chemical reactions.
Indole-6-sulfonic acid: Lacks the methyl group at the 3rd position, which can influence its biological activity and chemical reactivity.
5-Methyl-1H-indole-6-sulfonic acid: Similar structure but with the methyl group at the 5th position, leading to different steric and electronic effects.
Uniqueness: 3-Methyl-1H-indole-6-sulfonic acid is unique due to the combined presence of the methyl group at the 3rd position and the sulfonic acid group at the 6th position. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
Properties
CAS No. |
802834-18-0 |
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Molecular Formula |
C9H9NO3S |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
3-methyl-1H-indole-6-sulfonic acid |
InChI |
InChI=1S/C9H9NO3S/c1-6-5-10-9-4-7(14(11,12)13)2-3-8(6)9/h2-5,10H,1H3,(H,11,12,13) |
InChI Key |
FORYTBUNNUWOCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=CC(=C2)S(=O)(=O)O |
Origin of Product |
United States |
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